The presence of a pyridine ring and an amine group suggests potential applications in medicinal chemistry. Pyridine is a common scaffold in many drugs, while amines can play a role in various biological processes. However, further research is needed to determine the specific activity of 2-(Pyridin-3-yloxy)ethanamine.
A search for similar molecules can provide clues about potential research directions. PubChem lists N-methyl-2-(pyridin-3-yloxy)ethanamine as a related compound (PubChem: ). While the specific research applications of N-methyl-2-(pyridin-3-yloxy)ethanamine are not readily available, it suggests that researchers might be exploring this class of molecules for potential biological activity.
2-(Pyridin-3-yloxy)ethanamine is a chemical compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. It features a pyridine ring connected to an ethanamine group through an ether linkage (oxygen atom) . This compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly as a modulator of nicotinic acetylcholine receptors.
There is no current scientific literature describing a specific mechanism of action for 2-(Pyridin-3-yloxy)ethanamine.
As information on 2-(Pyridin-3-yloxy)ethanamine is limited, it's best to handle it with caution assuming similar properties to other aromatic amines. Potential hazards include:
2-(Pyridin-3-yloxy)ethanamine has been studied for its biological activities, particularly in relation to its role as a modulator of the α7 nicotinic acetylcholine receptor (nAChR). Derivatives of this compound have shown potential therapeutic effects in inflammatory disorders. For instance, some derivatives have demonstrated selective modulation of α7 nAChR and significant inhibition of cellular infiltration in murine models of allergic lung inflammation . Additionally, derivatives synthesized from this compound have exhibited moderate inhibitory activity against the wild-type HIV-1 strain, indicating potential as anti-HIV agents .
Several methods exist for synthesizing 2-(Pyridin-3-yloxy)ethanamine, including:
These methods allow for the modification and exploration of various derivatives that may enhance biological activity.
The primary applications of 2-(Pyridin-3-yloxy)ethanamine are in medicinal chemistry and pharmacology. Its derivatives are being explored for:
Studies on interaction mechanisms involving 2-(Pyridin-3-yloxy)ethanamine have focused on its modulatory effects on nAChRs. The ability of certain derivatives to act as selective agonists or antagonists suggests diverse signaling pathways that could be exploited for therapeutic benefits. For example, specific derivatives have been shown to inhibit cellular processes associated with inflammation effectively .
Several compounds share structural similarities with 2-(Pyridin-3-yloxy)ethanamine, which can be compared based on their functional groups, biological activities, and applications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Pyridin-4-yloxy)ethanamine | Similar pyridine ring, different position | Potential anti-inflammatory properties |
| 2-(Pyridin-2-yloxy)ethanamine | Similar structure, different substitution | Investigated for neuroprotective effects |
| 2-(Pyridin-3-yloxy)acetamide | Acetamide group instead of amine | Moderate anti-HIV activity |
These compounds illustrate variations in biological activity based on slight structural modifications, highlighting the unique properties of 2-(Pyridin-3-yloxy)ethanamine.
The compound 2-(Pyridin-3-yloxy)ethanamine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 2-(pyridin-3-yloxy)ethan-1-amine. This nomenclature reflects its structure: a pyridine ring substituted at the 3-position with an ethanamine group linked via an ether oxygen. The numbering of the pyridine ring begins at the nitrogen atom, with the oxygen atom attached to the third carbon (C3). The ethanamine side chain consists of a two-carbon unit (ethane) terminated by a primary amine group.
This compound is recognized by multiple synonyms, including 3-(2-aminoethoxy)pyridine, 2-(3-pyridinyloxy)ethylamine, and Ethanamine, 2-(3-pyridinyloxy)-. Its Chemical Abstracts Service (CAS) registry number is 310880-25-2, and it is cataloged under PubChem CID 9793793. Additional identifiers include:
Table 1: Registry and Classification Data for 2-(Pyridin-3-yloxy)ethanamine
The synthesis of 2-(Pyridin-3-yloxy)ethanamine was first reported in the late 20th century as part of broader efforts to functionalize pyridine derivatives for pharmaceutical and materials science applications. Early methods involved nucleophilic substitution reactions between 3-hydroxypyridine and 2-chloroethylamine under basic conditions. For example, in one approach, 3-hydroxypyridine was treated with 2-chloroethylamine hydrochloride in the presence of potassium carbonate, yielding the target compound after purification.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirmed the structure. The ^1H NMR spectrum exhibits distinct signals for the pyridine ring protons (δ 6.8–8.5 ppm), the methylene groups adjacent to the ether oxygen (δ 3.7–4.1 ppm), and the primary amine (δ 1.5–2.0 ppm).
Initially studied for its physicochemical properties, research shifted toward its utility as a building block in heterocyclic chemistry. In the 2000s, it gained attention in peptoid synthesis, where it served as a ligand for metal coordination complexes. For instance, Schlosser et al. incorporated similar amines into peptoid sequences to create structures capable of binding transition metals like copper and iron.
Recent studies explore its role in medicinal chemistry, particularly in designing kinase inhibitors and antimicrobial agents. Its ether and amine functionalities enable facile derivatization, making it a versatile intermediate.
2-(Pyridin-3-yloxy)ethanamine holds academic importance due to its hybrid structure, combining a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) and a flexible ethanamine side chain. Key areas of interest include:
The electron-withdrawing pyridine ring influences the basicity of the amine group, with a measured pKa of approximately 9.29. This property facilitates pH-dependent reactivity, enabling selective functionalization under mild conditions.
The compound’s amine and ether groups act as donor sites for metal ions. In peptoid oligomers, analogous structures coordinate metals to form stable complexes, with applications in catalysis and materials science. For example, terpyridine-modified ethanamine derivatives exhibit luminescent properties when bound to lanthanides.
The molecule serves as a precursor for:
Table 2: Key Applications in Heterocyclic Chemistry
| Application | Reaction Type | Outcome |
|---|---|---|
| Metal coordination | Ligand synthesis | Catalytically active complexes |
| Drug design | Amide coupling | Bioactive molecules |
| Polymer chemistry | Radical polymerization | Functionalized polymers |
2-(Pyridin-3-yloxy)ethanamine, with the molecular formula C₇H₁₀N₂O, represents a significant heteroaromatic compound characterized by a pyridine ring system connected to an ethanamine moiety through an ether linkage [1]. The compound exhibits a molecular weight of 138.17 g/mol and demonstrates structural complexity arising from the combination of aromatic and aliphatic components [2].
The molecular architecture of 2-(Pyridin-3-yloxy)ethanamine features a pyridine ring substituted at the 3-position with an ethoxy group bearing a terminal amino functionality [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-pyridin-3-yloxyethanamine, reflecting the systematic nomenclature based on the pyridine core structure [3]. The compound's canonical Simplified Molecular Input Line Entry System representation is C1=CC(=CN=C1)OCCN, which illustrates the connectivity pattern between the pyridine nitrogen, the aromatic carbons, and the aliphatic chain [2].
Conformational analysis reveals that the molecule possesses four rotatable bonds, contributing to its conformational flexibility [4]. The ethanamine chain can adopt various orientations relative to the pyridine ring plane, influenced by intramolecular interactions and steric considerations. The hydrogen bond donor count is one, attributed to the primary amino group, while the hydrogen bond acceptor count is three, encompassing the pyridine nitrogen, the ether oxygen, and the amino nitrogen [4].
Limited crystallographic data are available for 2-(Pyridin-3-yloxy)ethanamine in the current literature. However, related pyridine derivatives have been extensively characterized through single crystal X-ray diffraction analysis [5]. Comparative studies on similar pyridine-containing compounds reveal typical aromatic bond lengths ranging from 1.340 to 1.397 Å for carbon-nitrogen distances and 1.380 to 1.396 Å for carbon-carbon distances within the pyridine ring [6].
Crystallographic investigations of analogous structures demonstrate that pyridine rings maintain planarity with minimal deviation, and the ether linkage typically exhibits C-O bond lengths of approximately 1.42-1.45 Å [5]. The geometric parameters of the ethanamine chain generally follow standard aliphatic bond lengths, with C-C distances around 1.53 Å and C-N distances of approximately 1.47 Å [7].
The tautomeric behavior of 2-(Pyridin-3-yloxy)ethanamine is primarily governed by the pyridine ring system and the amino group functionality [6] [8]. The pyridine moiety can participate in resonance stabilization through electron delocalization across the aromatic π-system [9]. The canonical resonance structures involve the movement of π-electrons around the pyridine ring, creating formal charges at various positions while maintaining the overall neutral character of the molecule [10].
The amino group in the ethanamine chain can exist in different protonation states depending on the environmental conditions, though this represents acid-base equilibrium rather than true tautomerism [8]. Unlike pyridone derivatives that exhibit keto-enol tautomerism, 2-(Pyridin-3-yloxy)ethanamine does not possess readily exchangeable protons that would facilitate prototropic tautomerization [11].
Computational studies on related pyridine systems indicate that the aromatic character of the pyridine ring is preserved across different resonance forms, with electron density distributed according to the electronegativity of the nitrogen atom [12]. The 3-position substitution pattern influences the electron distribution, with the ether oxygen providing electron-donating character through resonance interaction with the aromatic system [13].
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 2-(Pyridin-3-yloxy)ethanamine through characteristic chemical shift patterns and coupling constants [14]. Proton Nuclear Magnetic Resonance analysis reveals distinct resonances for the aromatic protons of the pyridine ring, typically appearing in the region of 6-8.5 parts per million [14].
The pyridine ring protons exhibit characteristic splitting patterns due to the heterocyclic nature of the system [15]. The proton at the 2-position (ortho to nitrogen) typically appears as a doublet around 8.4-8.6 parts per million, while the proton at the 4-position displays a doublet of doublets pattern around 7.2-7.4 parts per million [15]. The 5-position proton appears as a doublet around 7.3-7.5 parts per million, and the 6-position proton exhibits complex coupling as a doublet of doublets [16].
The ethanamine chain protons provide additional structural confirmation through their chemical shift positions and coupling patterns [14]. The methylene group adjacent to the ether oxygen (OCH₂) typically resonates around 4.0-4.5 parts per million, while the methylene group adjacent to the amino function (CH₂N) appears around 3.0-3.5 parts per million [14] [17].
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through characteristic carbon chemical shifts [15]. The pyridine ring carbons exhibit chemical shifts consistent with aromatic heterocyclic systems, with the carbon bearing the ether substituent typically appearing around 155-160 parts per million [16]. The aliphatic carbons of the ethanamine chain resonate in the expected aliphatic region, with the carbon adjacent to oxygen around 65-70 parts per million and the carbon adjacent to nitrogen around 40-45 parts per million [17].
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Pyridine H-2 | 8.4-8.6 | d | 144-148 |
| Pyridine H-4 | 7.2-7.4 | dd | 123-127 |
| Pyridine H-5 | 7.3-7.5 | d | 123-127 |
| Pyridine H-6 | 7.1-7.3 | dd | 137-141 |
| OCH₂ | 4.0-4.5 | t | 65-70 |
| CH₂N | 3.0-3.5 | t | 40-45 |
| NH₂ | 1-5 | br s | - |
Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification in 2-(Pyridin-3-yloxy)ethanamine [18]. The amino group exhibits characteristic N-H stretching vibrations typically observed around 3300-3500 cm⁻¹, appearing as broad absorption bands due to hydrogen bonding interactions [18]. The aromatic C-H stretching vibrations of the pyridine ring appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs around 2800-3000 cm⁻¹ [19].
The aromatic C=C and C=N stretching vibrations characteristic of the pyridine ring system appear in the region of 1400-1600 cm⁻¹ [18]. The C-O stretching vibration of the ether linkage typically manifests around 1000-1300 cm⁻¹, providing confirmation of the ether functionality [19]. Aromatic C-H bending vibrations appear around 800-900 cm⁻¹, consistent with the substitution pattern of the pyridine ring [18].
Mass spectrometric analysis reveals the molecular ion peak at m/z 138, corresponding to the molecular weight of 2-(Pyridin-3-yloxy)ethanamine [2]. Characteristic fragmentation patterns include loss of the ethanamine chain (m/z 95, corresponding to the pyridin-3-ol fragment) and formation of the pyridine cation radical (m/z 79) [2]. Additional fragmentation occurs through cleavage of the ether bond, producing fragments at m/z 44 (corresponding to the ethanamine portion) and various pyridine-derived fragments [2].
The predicted collision cross section values for different adduct forms provide additional mass spectrometric characterization data [2]. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 126.8 Ų, while the sodium adduct [M+Na]⁺ shows 138.9 Ų [2].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and energetic properties of 2-(Pyridin-3-yloxy)ethanamine [20] [13]. Computational studies employing the B3LYP functional with 6-311G basis sets reveal fundamental electronic properties including molecular orbital energies, charge distributions, and geometric parameters [20].
The optimized molecular geometry obtained through Density Functional Theory calculations demonstrates the planarity of the pyridine ring system with typical aromatic bond lengths and angles [21]. The ether linkage adopts an extended conformation that minimizes steric interactions between the pyridine ring and the ethanamine chain [22]. Computational optimization reveals that the molecule preferentially adopts conformations where the ethanamine chain is oriented away from the pyridine ring to reduce unfavorable interactions [23].
Energy calculations indicate that 2-(Pyridin-3-yloxy)ethanamine exhibits moderate stability with a calculated heat of formation that reflects the aromatic stabilization of the pyridine ring [20]. The total electronic energy encompasses contributions from both the aromatic π-system and the aliphatic components [21]. Vibrational frequency calculations confirm the presence of characteristic modes associated with the functional groups, including N-H stretching, aromatic C=C stretching, and C-O stretching vibrations [20].
The calculated dipole moment provides insight into the polarity of the molecule, which is influenced by the electronegativity of the pyridine nitrogen and the amino group [24]. This molecular polarity affects intermolecular interactions and solubility properties [13]. Computational studies on related pyridine derivatives indicate dipole moments typically ranging from 2-5 Debye units, depending on the substitution pattern and conformation [24].
Molecular orbital analysis reveals the electronic structure of 2-(Pyridin-3-yloxy)ethanamine through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [13] [25]. The highest occupied molecular orbital primarily consists of π-orbitals localized on the pyridine ring system with significant contribution from the nitrogen lone pair [24]. The lowest unoccupied molecular orbital exhibits π* character distributed across the aromatic system [25].
The calculated highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap provides information about the electronic excitation properties of the molecule [25]. For pyridine-containing compounds, this energy gap typically ranges from 5-8 electron volts, indicating moderate electronic stability [24]. The energy gap influences the optical properties and chemical reactivity of the compound [21].
Charge distribution analysis through population analysis methods reveals the electron density distribution across the molecular framework [13]. The pyridine nitrogen carries a partial negative charge due to its electronegativity, while the carbon atoms in the ring exhibit varying degrees of positive character [24]. The ether oxygen displays electron-rich character, consistent with its role as an electron-donating substituent [26].
Natural bond orbital analysis provides detailed insights into the bonding interactions and charge transfer within the molecule [23]. The analysis reveals the extent of conjugation between the pyridine π-system and the ether substituent, demonstrating the electronic communication between these components [12]. Hyperconjugative interactions between the ethanamine chain and the aromatic system contribute to the overall stability of the molecule [13].
Irritant